![molecular formula C28H28N2O6 B270876 2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(2-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270876.png)
2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(2-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(2-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMO-1 and is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). In
作用機序
DMO-1 inhibits 2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(2-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate by binding to the active site of the enzyme. This binding prevents the enzyme from cleaving incretin hormones, which are involved in the regulation of glucose metabolism. Inhibition of this compound leads to increased levels of intact incretin hormones, resulting in increased insulin secretion and decreased glucagon secretion.
Biochemical and Physiological Effects:
DMO-1 has been shown to improve glycemic control in animal models of type 2 diabetes. In addition to its effects on glucose metabolism, DMO-1 has also been shown to have anti-inflammatory and anti-fibrotic effects. These effects may be beneficial in the treatment of diabetic complications such as nephropathy and retinopathy.
実験室実験の利点と制限
DMO-1 is a potent inhibitor of 2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(2-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate and has been shown to be effective in animal models of type 2 diabetes. However, the synthesis of DMO-1 is a complex process that requires expertise in organic chemistry. In addition, the high potency of DMO-1 may make it difficult to study its effects in vivo without causing off-target effects.
将来の方向性
There are several potential future directions for the study of DMO-1. One area of research is the development of more efficient synthesis methods for DMO-1. Another area of research is the study of DMO-1 in human clinical trials to determine its efficacy and safety in the treatment of type 2 diabetes. Additionally, the anti-inflammatory and anti-fibrotic effects of DMO-1 may have potential applications in the treatment of other diseases such as chronic kidney disease and liver fibrosis.
合成法
DMO-1 can be synthesized using a multi-step process that involves the reaction of 2,5-dimethylaniline with ethyl 2-oxo-2-(phenylamino)acetate to form the intermediate product. This intermediate product is then reacted with 4-(2-methoxyphenoxy)benzaldehyde to form the final product, DMO-1. The synthesis of DMO-1 is a complex process that requires expertise in organic chemistry.
科学的研究の応用
DMO-1 has been extensively studied for its potential applications in the treatment of type 2 diabetes. 2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(2-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate is an enzyme that plays a crucial role in the regulation of glucose metabolism. Inhibition of this compound has been shown to increase insulin secretion and decrease glucagon secretion, resulting in improved glycemic control. DMO-1 has been shown to be a potent inhibitor of this compound, making it a promising candidate for the treatment of type 2 diabetes.
特性
分子式 |
C28H28N2O6 |
|---|---|
分子量 |
488.5 g/mol |
IUPAC名 |
[2-(2,5-dimethylanilino)-2-oxoethyl] 1-[4-(2-methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C28H28N2O6/c1-18-8-9-19(2)23(14-18)29-26(31)17-35-28(33)20-15-27(32)30(16-20)21-10-12-22(13-11-21)36-25-7-5-4-6-24(25)34-3/h4-14,20H,15-17H2,1-3H3,(H,29,31) |
InChIキー |
OBEVYDGKCSORML-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC4=CC=CC=C4OC |
正規SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC4=CC=CC=C4OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



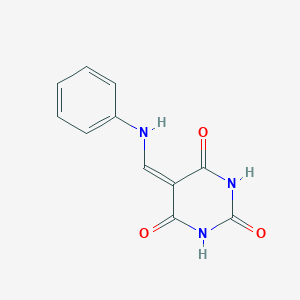
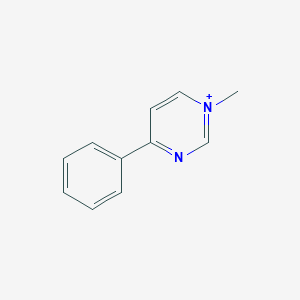
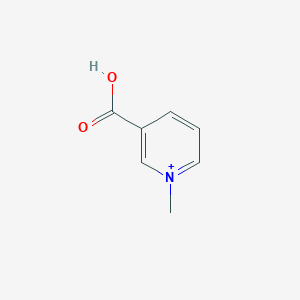
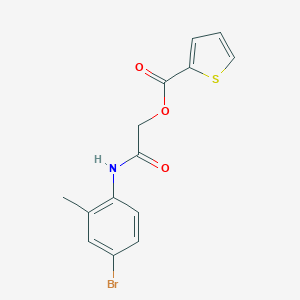
![4-chloro-N-isobutyl-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B270804.png)
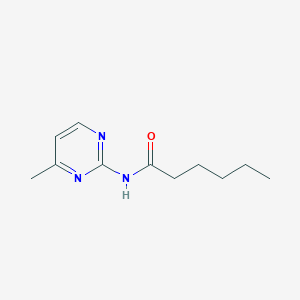
![4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B270807.png)
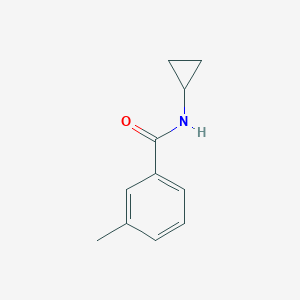
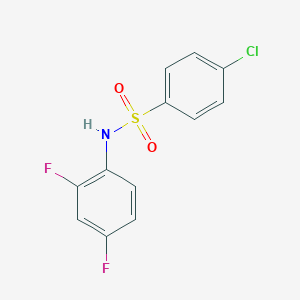
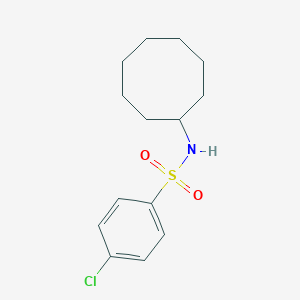
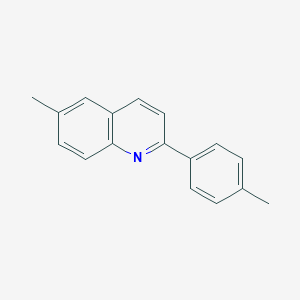
![3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine](/img/structure/B270820.png)
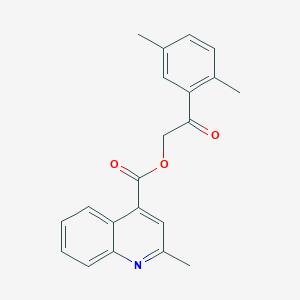
![2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270824.png)